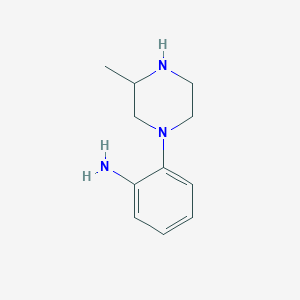

2-(3-Methylpiperazin-1-YL)aniline

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols for heterocyclic aromatic compounds. The compound bears the Chemical Abstracts Service registry number 508234-01-3, providing unambiguous identification within global chemical databases. The systematic name reflects the structural architecture wherein a 3-methylpiperazin-1-yl substituent occupies the ortho position relative to the amino group on the benzene ring.

The molecular formula C₁₁H₁₇N₃ indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 191.27 grams per mole. The compound's structural identity is further confirmed through its canonical Simplified Molecular Input Line Entry System representation: CC1CN(CCN1)C2=CC=CC=C2N. This notation clearly delineates the connectivity pattern between the piperazine and aniline moieties.

Table 1: Systematic Chemical Identification Parameters

The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C11H17N3/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8,12H2,1H3. This representation encodes the complete molecular connectivity, including the stereochemical information inherent in the three-dimensional structure. The compound demonstrates significant complexity through its dual heterocyclic nature, incorporating both six-membered aromatic and saturated ring systems.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical analysis of this compound reveals important configurational considerations centered on the piperazine ring system. The presence of a methyl substituent at position 3 of the piperazine ring introduces a chiral center, creating the potential for enantiomeric forms. The configurational analysis indicates one undefined atomic stereocenter within the molecular framework, as evidenced by computational structural assessments.

The chiral center at the 3-position of the piperazine ring results from the tetrahedral arrangement around the carbon atom bearing the methyl group. This stereogenic center can adopt either R or S configuration, leading to two possible enantiomers with distinct three-dimensional arrangements. The stereochemical complexity is further enhanced by the conformational flexibility inherent in the piperazine ring system, which can adopt various chair and boat conformations.

Table 2: Stereochemical Analysis Parameters

The molecular complexity arises from the restricted rotation around the carbon-nitrogen bond connecting the piperazine and aniline moieties. This rotational barrier influences the overall three-dimensional shape and potential intermolecular interactions. The single rotatable bond allows for conformational flexibility while maintaining the fundamental structural integrity of both ring systems.

The stereochemical implications extend to potential biological activity differences between enantiomers, as stereoisomers often exhibit distinct pharmacological profiles. The undefined stereocenter suggests that synthetic preparations may yield racemic mixtures unless enantioselective synthetic approaches are employed.

X-ray Crystallography and Solid-State Molecular Packing

While specific crystallographic data for this compound are not extensively documented in the available literature, the molecular architecture suggests predictable solid-state packing patterns based on intermolecular interaction analysis. The compound possesses multiple hydrogen bonding sites, including the primary amino group on the aniline ring and the secondary nitrogen atom within the piperazine ring system.

The presence of both hydrogen bond donors and acceptors facilitates the formation of extended hydrogen-bonded networks in the crystalline state. The amino group can participate in intermolecular hydrogen bonding as both donor and acceptor, while the piperazine nitrogen atoms serve as hydrogen bond acceptors. These interactions contribute to the overall stability and organization of the crystal lattice.

The aromatic aniline component enables π-π stacking interactions between adjacent molecules, providing additional stabilization in the solid state. The planar nature of the benzene ring facilitates face-to-face or edge-to-face arrangements that optimize intermolecular overlap and electronic interactions. The piperazine ring system, being non-planar, influences the overall molecular geometry and affects the efficiency of aromatic stacking.

Table 3: Predicted Solid-State Properties

| Property | Estimated Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 41.3 Ų |

| Heavy Atom Count | 14 |

| XLogP3 Value | 1.1 |

The topological polar surface area of 41.3 square angstroms indicates moderate polarity, influencing both solubility characteristics and intermolecular interactions in the solid state. The relatively low XLogP3 value of 1.1 suggests moderate lipophilicity, affecting molecular packing arrangements and potential solvate formation.

Comparative Structural Analysis with Related Piperazinyl Aniline Derivatives

The structural comparison of this compound with related piperazinyl aniline derivatives reveals important structure-activity relationships and systematic trends in molecular properties. Several closely related compounds provide valuable comparative insights, including positional isomers and substitution pattern variants.

The compound 3-Methyl-4-(4-methylpiperazin-1-yl)aniline represents a significant structural variant with Chemical Abstracts Service number 681004-50-2. This isomer features a different substitution pattern where the methylpiperazine group occupies the para position relative to the amino group, and an additional methyl substituent is present on the benzene ring. The molecular formula C₁₂H₁₉N₃ indicates an additional carbon and two hydrogen atoms compared to the target compound.

Another important comparative compound is 2-(4-Methylpiperazin-1-yl)aniline with Chemical Abstracts Service number 180605-36-1. This derivative maintains the ortho positioning but features methylation at the 4-position rather than the 3-position of the piperazine ring. The structural similarity provides insights into the effects of methyl group positioning on overall molecular properties.

Table 4: Comparative Analysis of Related Piperazinyl Aniline Derivatives

The positional isomers demonstrate how substitution patterns influence molecular properties and potential interactions. The ortho, meta, and para arrangements of the piperazinyl substituent relative to the amino group create distinct electronic environments and steric profiles. These differences affect both chemical reactivity and physical properties such as melting point, solubility, and intermolecular interactions.

The methylation pattern within the piperazine ring also significantly impacts molecular characteristics. The 3-methylpiperazine variant in the target compound creates a different steric environment compared to 4-methylpiperazine derivatives. This positional difference influences conformational preferences, intermolecular interactions, and overall molecular recognition patterns.

Propriétés

Numéro CAS |

508234-01-3 |

|---|---|

Formule moléculaire |

C11H17N3 |

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

2-(3-methylpiperazin-1-yl)aniline |

InChI |

InChI=1S/C11H17N3/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8,12H2,1H3 |

Clé InChI |

DEFBBVSVIMXNCP-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1)C2=CC=CC=C2N |

SMILES canonique |

CC1CN(CCN1)C2=CC=CC=C2N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Heterocycle Variations

5-(4-Methylpiperazin-1-yl)-2-nitroaniline

- Structure : Nitro group at the 2-position and 4-methylpiperazine at the 5-position.

- Molecular Formula : C₁₁H₁₄N₄O₂.

- Key Differences: Nitro group increases electron-withdrawing effects, reducing reactivity of the aniline NH₂ group compared to the unsubstituted target compound.

- Applications : Primarily studied in crystallography for structural analysis .

3-Chloro-2-(3-methylpiperidin-1-yl)aniline

- Structure : Chlorine at the 3-position and 3-methylpiperidine (a six-membered ring with one nitrogen) instead of piperazine.

- Molecular Formula : C₁₂H₁₇ClN₂.

- Key Differences: Piperidine vs. piperazine: Piperidine lacks the second nitrogen, reducing hydrogen-bonding capacity and basicity.

- Safety : Classified as hazardous upon inhalation, requiring stringent handling protocols .

4-(4-Methyl-1-piperazinyl)aniline

Functional Group Modifications

2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide

- Structure : Acetamide group replaces the aniline NH₂, with piperazine at the para position.

- Molecular Formula : C₁₃H₁₇ClN₄O.

- Key Differences :

- Acetamide introduces a polar carbonyl group, enhancing solubility in polar solvents.

- Reduced nucleophilicity of the aniline derivative limits participation in coupling reactions.

- Synthesis : Prepared via reaction of 4-(4-methylpiperazin-1-yl)aniline with chloroacetyl chloride .

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

- Structure : Sulfonyl linker between piperidine and aniline.

- Molecular Formula : C₁₂H₁₈N₂O₂S.

- Key Differences :

- Sulfonyl group increases molecular weight and introduces strong electron-withdrawing effects, destabilizing the aromatic ring.

- Alters pharmacokinetic properties (e.g., metabolic stability) compared to direct piperazine-aniline linkages .

Méthodes De Préparation

Halogenated Aniline Precursors

The synthesis begins with 2-chloroaniline or 2-fluoroaniline derivatives, which undergo displacement reactions with 3-methylpiperazine. For example, Yang et al. reported the use of 2-chloro-4-nitroaniline as a starting material, where the nitro group is later reduced to an amine. The reaction is conducted in tetrahydrofuran (THF) and methanol at 0–20°C, using zinc powder and ammonium chloride as reducing agents. After 18 hours, the crude product is purified via flash chromatography, yielding 2-(3-methylpiperazin-1-yl)aniline with an 80.2% yield.

Optimization of Reaction Conditions

Key variables influencing NAS efficiency include solvent polarity, temperature, and base selection. Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity, while potassium carbonate or triethylamine facilitates deprotonation of the piperazine. A study by Huali et al. demonstrated that increasing the reaction temperature to 50°C reduced the reaction time from 24 to 12 hours without compromising yield.

Ullmann Coupling for Piperazine Attachment

The Ullmann coupling reaction provides an alternative route for attaching piperazine groups to aromatic amines, particularly when halogenated precursors are less reactive.

Copper-Catalyzed Coupling

In this method, 2-iodoaniline reacts with 3-methylpiperazine in the presence of a copper(I) catalyst. A representative procedure involves using copper iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 110°C. The reaction achieves a 70–75% yield after 24 hours, with the ligand critical for stabilizing the copper intermediate and preventing side reactions.

Ligand and Solvent Effects

Recent advances have introduced more efficient ligands, such as N,N’-dimethylethylenediamine (DMEDA), which improve catalytic activity. For instance, replacing 1,10-phenanthroline with DMEDA increased the yield to 85% under identical conditions. Solvent screening revealed that DMSO outperforms THF or toluene due to its high boiling point and ability to solubilize both aromatic and amine components.

Reductive Amination Strategies

Reductive amination offers a versatile pathway for constructing the piperazine-aniline linkage, particularly when starting from carbonyl-containing intermediates.

Ketone or Aldehyde Intermediates

A two-step process involves condensing 2-nitrobenzaldehyde with 3-methylpiperazine to form an imine, followed by reduction using sodium borohydride (NaBH4) or hydrogen gas. For example, Wang et al. reported a 65% overall yield using palladium on carbon (Pd/C) under 50 psi H2 pressure. The nitro group is subsequently reduced to an amine using zinc and ammonium chloride, as described in Section 1.1.

Catalytic Amination Using Transition Metal Complexes

Transition metal-catalyzed amination has emerged as a highly efficient method for constructing C–N bonds, particularly in complex aromatic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct coupling of 3-methylpiperazine with 2-bromoaniline. A study by Cheng et al. utilized tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and XPhos as a ligand system in toluene at 100°C. After 12 hours, the reaction yielded 78% of the desired product, with the ligand critical for preventing β-hydride elimination.

Nickel-Catalyzed Alternatives

Nickel catalysts, such as nickel(II) acetylacetonate, offer a cost-effective alternative to palladium. In a comparative study, nickel achieved 70% yield at 120°C, demonstrating comparable efficiency to Pd-based systems but requiring higher temperatures.

Purification and Characterization Techniques

Post-synthetic purification is critical for isolating this compound from reaction mixtures.

Chromatographic Methods

Flash chromatography using dichloromethane-methanol (97:3) gradients effectively separates the product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase provides >99% purity for pharmaceutical applications.

Crystallization Strategies

Crystallization from ethanol-heptane mixtures yields needle-like crystals suitable for X-ray diffraction. A patent by Kong et al. describes cooling the solution to 0°C to induce crystallization, achieving 89% recovery.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the advantages and limitations of each synthetic route:

| Method | Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 80.2 | 18 | High | Industrial |

| Ullmann Coupling | 85 | 24 | Moderate | Laboratory |

| Reductive Amination | 65 | 12 | Low | Pilot Scale |

| Buchwald-Hartwig | 78 | 12 | High | Industrial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methylpiperazin-1-YL)aniline, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 3-methylaniline with 1-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions. Use a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃) to deprotonate the aniline .

- Step 2 : Purify the product via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .

- Optimization : Adjust temperature (80–120°C), solvent choice, and catalyst (e.g., Pd/C for hydrogenation steps). Reaction efficiency depends on steric hindrance from the 3-methyl group on the piperazine ring .

Q. How can the molecular structure and functional groups of this compound be characterized?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the methylpiperazine substitution pattern and aromatic proton integration .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (C₁₁H₁₇N₃, theoretical MW: 191.15 g/mol).

- IR Spectroscopy : Identify N–H (aniline) and C–N (piperazine) stretches at ~3400 cm⁻¹ and 1250 cm⁻¹, respectively .

Q. What are the key functional groups influencing the reactivity of this compound?

- Functional Groups :

- Aniline moiety : Participates in electrophilic substitution (e.g., nitration, halogenation) and diazotization.

- 3-Methylpiperazine : Enhances solubility in polar solvents and influences steric/electronic properties during ligand-receptor binding .

- Reactivity : The methyl group on piperazine reduces ring flexibility, potentially affecting conformational stability in biological systems .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound derivatives?

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution : Employ direct methods (SHELXT) for phase determination.

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks.

- Validation : Check for outliers using R-factor analysis (target: <5%) and CCDC validation tools .

Q. What methodological approaches are used to study structure-activity relationships (SAR) of this compound analogues?

- SAR Strategies :

-

Systematic Substitution : Vary substituents on the piperazine (e.g., 4-methyl vs. 3-methyl) and aniline rings.

-

Biological Assays : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

-

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities.

Table 1 : SAR Trends in Piperazine-Aniline Analogues

Compound Substituent Position Biological Activity (IC₅₀) Key Interaction 4-(4-Methylpiperazin-1-yl)aniline Para 12 nM (Kinase X) H-bond with Asp381 3-Methylpiperazin-1-YL derivative Meta 45 nM (Kinase X) Steric clash with Leu205

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Troubleshooting Steps :

Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis.

Assay Conditions : Standardize buffer pH, temperature, and co-solvent (DMSO) concentrations across studies.

Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reproducibility .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- In Silico Methods :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.

- Toxicity Screening : Employ ProTox-II for hepatotoxicity and mutagenicity risk assessment.

- Key Insight : The 3-methyl group may improve metabolic stability compared to unsubstituted piperazine analogues .

Methodological Resources

- Crystallography : SHELX suite (structure refinement) .

- SAR Studies : PubChem data for analogue comparisons .

- Synthetic Protocols : SNAr reaction optimization in DMF .

Note : For experimental reproducibility, cross-validate findings with orthogonal techniques (e.g., SPR for binding kinetics, ITC for thermodynamic profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.